REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].S(=O)(=O)(O)O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3]>[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1 |f:3.4.5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
882 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
9 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
193 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
455 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
|
Type
|
CUSTOM
|
Details
|
After stirring of 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
to prepare a mixture
|
Type
|
ADDITION
|
Details
|
was gradually added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to obtain crude crystals of the above compound (TP-A) of 48.1 g (yield: 83%)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |